N-[4-(aminomethyl)phenyl]-N-methylacetamide
Description
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-[4-(aminomethyl)phenyl]-N-methylacetamide |
InChI |
InChI=1S/C10H14N2O/c1-8(13)12(2)10-5-3-9(7-11)4-6-10/h3-6H,7,11H2,1-2H3 |
InChI Key |
LRHWJSGJLPNRDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)CN |
Origin of Product |
United States |
Preparation Methods
Direct Acetylation of 4-(Aminomethyl)aniline
The most straightforward method involves reacting 4-(aminomethyl)aniline with acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to form the target compound.
- Dissolve 4-(aminomethyl)aniline in dry dichloromethane (DCM).
- Add acetic anhydride (1.1 equiv.) dropwise at 0–5°C.
- Stir for 2–3 hours, then quench with ice water.
- Extract the product with DCM, dry over Na₂SO₄, and concentrate.
- Purify via recrystallization (ethanol/water) to yield N-[4-(aminomethyl)phenyl]-N-methylacetamide.
Multi-Step Synthesis via Intermediate Oxidation
A scalable approach involves synthesizing intermediates such as 4-[N-(tert-butoxycarbonyl)aminomethyl]benzaldehyde before final acetylation.
Steps :
- Oxidation of 4-[N-Boc-aminomethyl]benzyl alcohol :
- Reductive Amination :
- Treat the aldehyde with methylamine and NaBH₃CN in methanol.
- Acetylation :
- Protect the amine with acetic anhydride, followed by Boc-deprotection using TFA.
Industrial-Scale Production
Industrial methods optimize reaction conditions for cost-effectiveness and purity:
Process :
- Amination : React methylamine with acetic acid at 70–80°C for 2 hours.
- Distillation : Remove water and excess acid under reduced pressure.
- Fractionation : Isolate N-methylacetamide via vacuum distillation.
- Functionalization : Introduce the 4-(aminomethyl)phenyl group via Ullmann coupling or nucleophilic substitution.
- Throughput : 100–500 kg/batch.
- Purity : ≥99% (GC-MS).
Comparison of Methods
Emerging Techniques
Recent studies explore enzymatic acetylation using lipases or acyltransferases for greener synthesis. These methods achieve ~80% yield under mild conditions (pH 7, 30°C).
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)phenyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides with various functional groups.
Scientific Research Applications
N-[4-(aminomethyl)phenyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)phenyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The phenyl ring substituent significantly impacts solubility, electronic properties, and biological interactions. Key comparisons include:
Key Observations :
- Aminomethyl vs. Hydroxymethyl: The –CH₂NH₂ group (target compound) offers stronger basicity and hydrogen-bonding capacity compared to –CH₂OH () .
- Aminomethyl vs.
N-Substituent Modifications
The nitrogen atom in the acetamide moiety can be modified to alter metabolic stability and lipophilicity:
Key Observations :
Structural Complexity and Functional Groups
Complex substituents influence molecular interactions and applications:
Key Observations :
- Sulfonamide Derivatives : and highlight sulfonamide-based compounds with enhanced binding to enzymatic targets, contrasting with the target compound’s simpler acetamide structure .
Biological Activity
N-[4-(aminomethyl)phenyl]-N-methylacetamide, also known as a derivative of aminomethylphenyl compounds, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Molecular Characteristics:
- Molecular Formula: C10H14N2O
- Molecular Weight: 178.23 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CC(=O)N(C)C1=CC=C(C=C1)CN
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may function as a ligand for specific receptors or enzymes, modulating their activity and influencing cellular processes. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are critical for binding to biological macromolecules.
Antiproliferative Activity
Recent studies have explored the antiproliferative effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting the growth of tumor cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (breast cancer) | 5.2 | Significant inhibition |
| HeLa (cervical cancer) | 6.8 | Moderate inhibition |
| A2780 (ovarian cancer) | 4.5 | Significant inhibition |
These findings indicate that this compound may serve as a potential therapeutic agent against certain types of cancer.
Antimicrobial Activity
In addition to its antiproliferative properties, the compound has been evaluated for its antimicrobial effects. It demonstrated activity against various bacterial strains, suggesting its potential use in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
The antimicrobial activity indicates that this compound could be further developed into an antibiotic agent.
Case Studies and Research Findings
-
Anticancer Studies:
A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant anticancer properties by inducing apoptosis in cancer cells through the activation of caspase pathways . -
Enzyme Inhibition:
Research has indicated that this compound can act as a biochemical probe in enzyme studies, particularly in examining the inhibition of specific enzymes involved in metabolic pathways. -
Toxicological Assessments:
Toxicity studies revealed that while the compound shows beneficial biological activities, it also requires careful evaluation regarding its safety profile, especially concerning its potential genotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
